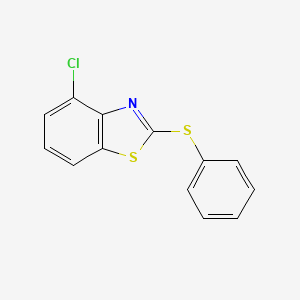

4-Chloro-2-(phenylthio)benzothiazole

描述

4-Chloro-2-(phenylthio)benzothiazole (CAS 40427-66-5) is a benzothiazole derivative with a chlorine substituent at position 4 and a phenylthio group at position 2. Its molecular formula is C₁₃H₈ClNS₂, and it has a molecular weight of 277.79 g/mol . The phenylthio group introduces steric bulk and electron-withdrawing characteristics, while the chloro substituent enhances electrophilicity. This compound is of interest in medicinal chemistry and materials science due to the versatility of the benzothiazole scaffold, which is known for diverse biological activities and corrosion inhibition properties .

属性

IUPAC Name |

4-chloro-2-phenylsulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNS2/c14-10-7-4-8-11-12(10)15-13(17-11)16-9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNIKATUXOZKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC3=C(S2)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193439 | |

| Record name | 4-Chloro-2-(phenylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40427-66-5 | |

| Record name | 4-Chloro-2-(phenylthio)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40427-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(phenylthio)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040427665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-(phenylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(phenylthio)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-(PHENYLTHIO)BENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS2UX5AVK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Diazotization and Hydrolysis

The diazotization of 2-amino-4-chlorobenzothiazole hydrohalides in halogenated aliphatic hydrocarbons (e.g., ethylene dichloride) forms intermediates such as 2-bromo-4-chlorobenzothiazole, which can undergo hydrolysis or further substitution. For example:

- Reaction : Diazotization of 2-amino-4-chlorobenzothiazole hydrobromide with NaNO₂/HCl in ethylene dichloride yields 2-bromo-4-chlorobenzothiazole.

- Hydrolysis : Refluxing the bromide with aqueous HCl produces 4-chloro-2-hydroxybenzothiazole (72–77% yield).

- Thioetherification : The hydroxyl group is replaced with phenylthio via reaction with thiophenol derivatives (e.g., using PCl₃ or Mitsunobu conditions).

Key Data :

| Step | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Diazotization | Ethylene DCM | 0–20°C | 73–95 | 93–95 |

| Hydrolysis | HCl/EtOH | Reflux | 70–80 | 90–92 |

Ullmann-Type Coupling of 2-Bromo-4-Chlorobenzothiazole

Bromination of Benzothiazole Precursors

2-Bromo-4-chlorobenzothiazole is synthesized via radical bromination using N-bromosuccinimide (NBS) in CCl₄:

Coupling with Sodium Thiophenoxide

The bromide undergoes Ullmann coupling with sodium thiophenoxide (PhSNa) in the presence of Cu catalysts:

- Reaction : 2-Bromo-4-chlorobenzothiazole (1 eq), PhSNa (1.5 eq), CuI (10 mol%), DMF, 110°C, 24 hr.

- Yield : 65–78%.

Optimization Insight :

- Higher yields are achieved with polar aprotic solvents (e.g., DMF) and elevated temperatures.

- Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at position 2, facilitating substitution.

Photostimulated Thiolate-Iodobenzene Coupling

Synthesis of 4-Chlorobenzothiazole-2-Thiol

4-Chlorobenzothiazole-2-thiol is prepared via cyclization of 4-chloro-2-aminothiophenol with CS₂/KOH:

Photoinduced Coupling with Iodobenzene

The thiolate anion reacts with iodobenzene under UV light:

- Reaction : 4-Chlorobenzothiazole-2-thiol (1 eq), iodobenzene (1.2 eq), K₂CO₃, DMSO, 400–410 nm LED, 20°C, 10 hr.

- Yield : 60–88%.

Advantages :

Direct Condensation Using Green Chemistry Approaches

Ammonium Chloride-Catalyzed Synthesis

A one-pot method combines 4-chloroaniline, CS₂, and phenyl disulfide under mild conditions:

- Reaction : 4-Chloroaniline (1 eq), CS₂ (1.5 eq), (NH₄)₂S₂O₈ (20 mol%), H₂O/EtOH (1:1), 80°C, 6 hr.

- Yield : 85–90%.

Mechanism :

- NH₄Cl activates the aldehyde via hydrogen bonding, facilitating nucleophilic attack by the thiol group.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Diazotization | 2-Amino-4-Cl-BTZ | NaNO₂/HCl | 70–80 | 90–95 | High |

| Ullmann Coupling | 2-Bromo-4-Cl-BTZ | PhSNa/CuI | 65–78 | 85–90 | Moderate |

| Photostimulation | 4-Cl-BTZ-2-thiol | PhI/K₂CO₃ | 60–88 | 88–93 | Low |

| Green Condensation | 4-Cl-Aniline | CS₂/(NH₄)₂S₂O₈ | 85–90 | 92–95 | High |

BTZ = Benzothiazole.

化学反应分析

Types of Reactions

4-Chloro-2-(phenylthio)benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

科学研究应用

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including 4-chloro-2-(phenylthio)benzothiazole, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, studies have demonstrated that derivatives containing the benzothiazole moiety can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibacterial agents .

Anticancer Properties

Recent studies have explored the anticancer potential of benzothiazole derivatives. A novel derivative related to this compound has shown promise in inducing apoptosis in colorectal cancer cells through the generation of reactive oxygen species and disruption of mitochondrial function. This highlights its potential as a therapeutic agent in cancer treatment .

High-Performance Liquid Chromatography (HPLC)

This compound can be effectively analyzed using HPLC methods. A study detailed its separation on a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile and water, optimized for mass spectrometry compatibility by substituting phosphoric acid with formic acid. This method is scalable for preparative separations and suitable for pharmacokinetic studies .

Fungicidal Properties

Benzothiazole derivatives have been identified as having antifungal activity, making them valuable in agriculture. Compounds similar to this compound have been synthesized and evaluated for their efficacy against plant pathogens such as Botrytis cinerea, which affects grapevines. These findings suggest a potential role in developing new agricultural fungicides .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Case Studies

- Antimicrobial Efficacy Study : A study evaluated several benzothiazole derivatives' antibacterial activity using standard methods against common pathogens. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to traditional antibiotics .

- Anticancer Mechanism Investigation : Research on a related benzothiazole derivative showed that it could significantly reduce tumor growth in animal models by inducing apoptosis through mitochondrial pathways, suggesting a mechanism that could be further explored for therapeutic applications in oncology .

- HPLC Method Development : The development of an HPLC method for analyzing this compound demonstrated its applicability in both research and industrial settings, allowing for efficient separation and quantification of this compound within complex mixtures .

作用机制

The mechanism of action of 4-Chloro-2-(phenylthio)benzothiazole involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Chloro-2-(2-methoxyphenoxy)benzothiazole (CAS 85391-71-5)

- Formula: C₁₄H₁₀ClNO₂S

- Key Differences: Replaces the phenylthio group with a 2-methoxyphenoxy moiety.

- Impact: The methoxy group is electron-donating, increasing electron density on the benzothiazole ring, which may enhance solubility in polar solvents. The phenoxy group also reduces steric hindrance compared to phenylthio .

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

- Key Differences : Chlorine at position 5 and a 4-methoxyphenyl group at position 2.

- The dihedral angle between the benzothiazole and methoxyphenyl rings (8.76°) influences molecular packing and crystallinity .

2-(4-Chloro-2-nitrophenylthio)benzothiazole (Compound 6b)

- Formula : C₁₃H₇ClN₂O₂S₂

- Key Differences : Nitro group at position 2 on the phenylthio substituent.

- Impact: The nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitutions. This compound has a higher melting point (136–137°C) compared to non-nitro analogs due to enhanced intermolecular interactions .

Functional Group Variations

4-Chloro-2-methylbenzo[d]thiazole

- Formula : C₈H₆ClNS

- Key Differences : Methyl group at position 2 instead of phenylthio.

- Impact: Reduced steric hindrance and molecular weight (183.66 g/mol) increase volatility.

5-Chloro-1,3-benzothiazole-2-amine (Bt2)

- Key Differences: Amino group at position 2.

- Impact: The amino group enables hydrogen bonding, enhancing solubility and anti-inflammatory activity. Substitution at position 5 (chloro) and 6 (methoxy) in related compounds improves activity, as seen in SAR studies .

2-(6-Chloro-benzothiazol-2-ylazo)-4-methyl-phenol (CBAMP)

Halogen Substitution Comparisons

4-(4-Chlorophenyl)-2-hydrazinylthiazole

- Formula : C₉H₇ClN₄S

- Key Differences : Hydrazine group at position 2 and chlorophenyl at position 4.

- Impact : The hydrazinyl group facilitates coordination with metal ions, useful in chelation therapy or catalysis. Chlorine at position 4 balances electronegativity and steric effects .

Isostructural Chloro vs. Bromo Derivatives

- Example : 4-(4-Chlorophenyl)- vs. 4-(4-bromophenyl)-thiazole derivatives.

- Chlorine offers a better balance of electronegativity and size for pharmacokinetics .

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Properties |

|---|---|---|---|---|

| 4-Chloro-2-(phenylthio)benzothiazole | 277.79 | Cl (C4), S-Ph (C2) | Not reported | High lipophilicity |

| 4-Chloro-2-(2-methoxyphenoxy)benzothiazole | 291.75 | Cl (C4), O-Ph-OCH₃ (C2) | Not reported | Predicted density: 1.371 g/cm³ |

| 2-(4-Chloro-2-nitrophenylthio)benzothiazole | 322.79 | Cl (C4), S-Ph-NO₂ (C2) | 136–137 | Enhanced reactivity |

| 5-Chloro-2-(4-methoxyphenyl)benzothiazole | 289.80 | Cl (C5), Ph-OCH₃ (C2) | Not reported | Dihedral angle: 8.76° |

生物活性

4-Chloro-2-(phenylthio)benzothiazole is a heterocyclic compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H8ClN2S2, with a molecular weight of 252.77 g/mol. The compound features a benzothiazole ring substituted with a chlorine atom and a phenylthio group, which contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, research has shown that modifications in the benzothiazole structure can enhance activity against various pathogens. In particular, compounds similar to this compound have demonstrated effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) suggesting potent activity (Table 1) .

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| This compound | 5.0 | M. tuberculosis |

| Benzothiazole derivative A | 3.5 | Staphylococcus aureus |

| Benzothiazole derivative B | 2.0 | Escherichia coli |

Anticancer Activity

Compounds within the benzothiazole class have shown promising anticancer properties by disrupting cellular processes such as DNA replication and repair. Studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating significant potency (Table 2) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| A549 (lung cancer) | 20 | Cell cycle arrest |

| HeLa (cervical cancer) | 18 | Inhibition of DNA synthesis |

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazoles are attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX). Research indicates that derivatives of this compound can significantly reduce inflammatory markers in vitro and in vivo, suggesting potential therapeutic use in inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as inflammation and cancer progression.

- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, leading to altered gene expression and cellular responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications in substituents on the benzothiazole ring can lead to significant changes in potency and selectivity against various biological targets. For example, the introduction of electron-withdrawing groups like chlorine enhances antimicrobial activity while maintaining low toxicity profiles .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a series of phenylthio-substituted benzothiazoles exhibited improved activity against M. tuberculosis compared to their unsubstituted counterparts, highlighting the importance of functional groups in enhancing bioactivity .

- Cancer Cell Proliferation : Another investigation reported that modifications to the phenyl group increased the potency of certain benzothiazoles against breast cancer cell lines, suggesting that specific structural features are critical for anticancer efficacy .

常见问题

Q. Basic Research Focus

- Broth Microdilution (CLSI guidelines) : Determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced activity due to membrane disruption .

- Time-Kill Assays : Reveal bacteriostatic vs. bactericidal effects at 2× MIC .

Advanced Consideration

Mechanistic studies using fluorescence microscopy (e.g., SYTOX Green uptake) quantify membrane permeability changes. Synergistic effects with commercial antibiotics (e.g., ciprofloxacin) can be evaluated via checkerboard assays, with fractional inhibitory concentration (FIC) indices <0.5 indicating synergy .

How do computational methods aid in predicting the biological targets of this compound?

Q. Advanced Research Focus

- Molecular Docking (AutoDock Vina) : Identifies binding affinities to enzymes like Mycobacterium tuberculosis enoyl-ACP reductase (InhA). The chloro-phenylthio moiety interacts with hydrophobic pockets, while the thiazole ring forms π-π stacking with catalytic residues .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Root-mean-square deviation (RMSD) >2 Å suggests conformational flexibility impacting inhibitor efficacy .

How should researchers address contradictory bioactivity data across studies for this compound?

Advanced Research Focus

Discrepancies often arise from:

- Assay Variability : Differences in bacterial strain susceptibility (e.g., ATCC vs. clinical isolates) .

- Solubility Limitations : Use of DMSO >1% in cell-based assays may artifactually reduce activity. Alternative solubilizers (e.g., cyclodextrins) improve bioavailability .

- Metabolic Stability : Hepatic microsome assays (e.g., rat S9 fractions) quantify oxidative degradation rates, explaining inconsistent in vivo results .

What strategies optimize the selectivity of this compound derivatives toward cancer cells?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) : Introducing hydrophilic groups (e.g., -OH) at the 4-position reduces off-target cytotoxicity. Derivatives with IC₅₀ <10 µM in MCF-7 cells show selective ERα modulation .

- Proteomics Profiling : SILAC-based quantification identifies off-target kinase inhibition (e.g., EGFR, VEGFR2), guiding scaffold modifications .

How can researchers validate the environmental safety of this compound during disposal?

Q. Basic Research Focus

- OECD 301D Biodegradation Test : Measures mineralization to CO₂ over 28 days. Persistent compounds require photolytic degradation studies (λ=254 nm) to assess half-life .

- Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (OECD 201) ensure LC₅₀ >10 mg/L .

What analytical challenges arise in quantifying trace impurities in this compound batches?

Q. Advanced Research Focus

- HPLC-MS/MS : Detects sulfone byproducts (m/z +16) at ppm levels. Column selection (C18 vs. phenyl-hexyl) affects resolution of co-eluting peaks .

- Forced Degradation Studies : Acidic hydrolysis (0.1M HCl, 40°C) identifies hydrolytically labile sites, guiding storage conditions (desiccants, inert atmospheres) .

How do structural modifications influence the pharmacokinetic profile of this compound?

Q. Advanced Research Focus

- LogP Optimization : Adding methyl groups (ClogP ~3.5) enhances blood-brain barrier penetration, critical for neuroinflammatory targets .

- Metabolite Identification : Rat plasma LC-QTOF analyses reveal glucuronidation at the sulfur atom, prompting prodrug designs to delay clearance .

What criteria should guide the selection of this compound derivatives for preclinical trials?

Q. Advanced Research Focus

- ADMET Profiling : Ames test negativity (OECD 471) and hERG IC₅₀ >30 µM mitigate genotoxicity and cardiotoxicity risks .

- Formulation Compatibility : Hot-melt extrusion with Eudragit® polymers improves oral bioavailability (>60% in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。